N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide is a structurally complex ethanediamide derivative featuring a benzodioxole moiety and a tetrahydronaphthalenylmethyl group. Its design incorporates an ethanediamide (oxamide) bridge, which serves as a critical pharmacophore for binding to enzymatic active sites.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-27-15-5-6-16-13(9-15)3-2-8-21(16,26)11-22-19(24)20(25)23-14-4-7-17-18(10-14)29-12-28-17/h4-7,9-10,26H,2-3,8,11-12H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMMUOLLNBYLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide typically involves multiple steps. One common method starts with the preparation of benzo[d][1,3]dioxol-5-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with the appropriate amine to form the final oxalamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography would be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxalamide group would yield an amine .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain kinases, leading to the disruption of cancer cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with two classes of antimalarial inhibitors: quinolinyl oxamide derivatives (QODs) and indole carboxamide derivatives (ICDs) (Figure 12 in ). Below is a comparative analysis:
| Feature | Target Compound | QOD (e.g., N-(2H-1,3-benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) | ICD (e.g., N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide) |
|---|---|---|---|
| Core Structure | Ethanediamide bridge | Ethanediamide bridge | Carboxamide linker |
| Aromatic Substituents | Benzodioxole + methoxy-tetrahydronaphthalene | Benzodioxole + tetrahydroquinoline | Biphenyl + indole |
| Hydrogen Bonding | Hydroxyl and methoxy groups enable H-bonding with falcipain | Quinoline nitrogen enhances metal coordination | Indole NH and carbonyl groups interact with catalytic cysteine |
| Lipophilicity | High (LogP ~3.5 estimated) | Moderate (LogP ~2.8) | Moderate-high (LogP ~3.1) |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The compound has been shown to inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which plays a crucial role in cancer metastasis and tissue remodeling .
- Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma) without significant toxicity to normal cells .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting a potential for broad-spectrum antimicrobial effects .
Antitumor Efficacy
A study evaluated the antitumor effects of related benzodioxole derivatives. The results indicated that compounds with similar structures showed promising cytotoxicity against A549 cells comparable to cisplatin but with reduced toxicity towards non-cancerous cells. The inhibition percentages for MMPs were also notable:
| Compound | MMP-9 Inhibition (%) | Cytotoxicity against A549 |
|---|---|---|
| 8 | 24.78 ± 0.86 | High |
| 9 | 30.46 ± 3.27 | Moderate |
This data highlights the potential of benzodioxole derivatives in cancer therapy .
Enzyme Inhibition Studies
Inhibition assays revealed that this compound significantly inhibited MMPs at low micromolar concentrations. This suggests a mechanism where the compound may prevent tumor invasion and metastasis by modulating extracellular matrix degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
